molecular formula C22H25F2N3O5S B2682774 N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 872722-68-4

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide

Cat. No. B2682774
CAS RN: 872722-68-4
M. Wt: 481.51
InChI Key: UPTBHXVZLGLBQY-UHFFFAOYSA-N
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Description

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide is a useful research compound. Its molecular formula is C22H25F2N3O5S and its molecular weight is 481.51. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorophenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research in the field of nonsteroidal antiandrogens led to the synthesis and testing of derivatives with modifications to their chemical structure to evaluate their antiandrogen activity. The optimization of these molecules has contributed to the discovery of novel, potent antiandrogens that are selectively active peripherally, indicating the compound's relevance in developing treatments for androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Novel Insecticidal Activity

Flubendiamide, a compound with a unique chemical structure that includes novel substituents similar to the given compound, shows extremely strong insecticidal activity, particularly against lepidopterous pests. This research underscores the potential of using such compounds in integrated pest management programs, highlighting the importance of chemical innovation in agricultural applications (Tohnishi et al., 2005).

Catalysis and Organic Synthesis

The development of oxidative enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis, represents a significant advancement in the synthesis of fluorinated organic compounds. This process highlights the role of compounds like the one in overcoming challenges such as competitive difluorination and enhancing enantioselectivities in chemical reactions (Li, Wu, & Wang, 2014).

Electrophoretic and Biocompatible Polymers

The synthesis of N-Methyl bis[(nonafluorobutane)sulfonyl]imide and its application in the polymerization of 2-oxazolines for creating electrophoretic and biocompatible poly(2-oxazoline)s highlights the versatility of sulfone-imide initiated polymers. These developments are crucial for biomedical engineering, offering new materials for bioactive glass coating and potentially for medical implants (Hayashi & Takasu, 2015).

Spectroscopic and Magnetic Resonance Studies

The detailed spectroscopic and magnetic resonance analysis of polymers derived from complex reactions involving sulfone compounds provides insights into the molecular structure and interactions within novel materials. Such studies are foundational for the development of new materials with specific electronic, optical, or mechanical properties (Paventi et al., 1996).

properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O5S/c1-15-13-18(7-8-19(15)24)33(30,31)27-11-2-12-32-20(27)14-26-22(29)21(28)25-10-9-16-3-5-17(23)6-4-16/h3-8,13,20H,2,9-12,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTBHXVZLGLBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.